

Application Note: Measuring Target Engagement of Clk1-IN-1 using the NanoBRET™ Assay

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Compound of Interest

Compound Name: Clk1-IN-1

Cat. No.: B2760999

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Introduction

The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful method for quantifying the interaction of small molecules with specific kinase targets within living cells.[1][2] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon occurring between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor).[2][3] When a test compound, such as a kinase inhibitor, binds to the target kinase, it displaces the tracer, leading to a decrease in the BRET signal. This change in BRET is proportional to the degree of target engagement by the test compound.[3][4]

Cdc-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][5] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[6][7] **Clk1-IN-1** is a potent and selective inhibitor of CLK1. This application note provides a detailed protocol for measuring the target engagement of **Clk1-IN-1** with CLK1 in live cells using the NanoBRET™ TE Intracellular Kinase Assay.

Principle of the Assay

The NanoBRET™ TE Assay for CLK1 involves the expression of a NanoLuc®-CLK1 fusion protein in mammalian cells.[8] A cell-permeable fluorescent tracer, which binds to the ATP-

binding pocket of CLK1, is then introduced. This results in a high BRET signal. Upon the addition of **Clk1-IN-1**, it competes with the tracer for binding to NanoLuc®-CLK1. This competition leads to a dose-dependent reduction in the BRET signal, allowing for the quantitative determination of the intracellular affinity of **Clk1-IN-1** for its target.^{[1][4]}

Materials and Reagents

Material/Reagent	Supplier	Catalog Number (Example)
HEK293 cells	ATCC	CRL-1573
NanoLuc®-CLK1 Fusion Vector	Promega	NV113A[8]
Transfection Carrier DNA	Promega	E4881
FuGENE® HD Transfection Reagent	Promega	E2311
Opti-MEM™ I Reduced Serum Medium	Thermo Fisher Scientific	31985062
Dulbecco's Modified Eagle's Medium (DMEM)	Thermo Fisher Scientific	11965092
Fetal Bovine Serum (FBS)	Thermo Fisher Scientific	26140079
Penicillin-Streptomycin	Thermo Fisher Scientific	15140122
Trypsin-EDTA (0.25%)	Thermo Fisher Scientific	25200056
White, 96-well or 384-well assay plates	Corning	3917 or 3570
NanoBRET™ Tracer K-5 or K-10	Promega	N2500, N2501, or N2530[9]
NanoBRET™ Nano-Glo® Substrate	Promega	Included in kits[9]
Extracellular NanoLuc® Inhibitor	Promega	Included in kits[9]
TE Tracer Dilution Buffer	Promega	Included in kits[9]
Clk1-IN-1	Selleckchem	S7663
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D2650
BRET-capable luminometer	Various	e.g., GloMax® Discover

Experimental Protocols

Cell Preparation and Transfection

- **Cell Culture:** Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Transfection Preparation:** On the day of transfection, prepare a DNA mixture of the NanoLuc®-CLK1 Fusion Vector and Transfection Carrier DNA at a 1:9 ratio (e.g., 0.1 µg of NanoLuc®-CLK1 vector and 0.9 µg of carrier DNA per well of a 96-well plate).
- **Transfection:** Dilute the DNA mixture in Opti-MEM™. Add FuGENE® HD Transfection Reagent at a 3:1 ratio (reagent:DNA) and incubate for 15-20 minutes at room temperature.
- **Cell Seeding and Transfection:** Trypsinize, count, and resuspend HEK293 cells in DMEM with 10% FBS. Add the transfection complex to the cell suspension and seed the cells into a white assay plate at a density of 2 x 10⁴ cells per well (for a 96-well plate).
- **Incubation:** Incubate the plate for 24 hours at 37°C and 5% CO₂.

NanoBRET™ Target Engagement Assay

- **Compound Preparation:** Prepare a 10 mM stock solution of **Clk1-IN-1** in DMSO. Create a serial dilution of **Clk1-IN-1** in Opti-MEM™ at 10X the final desired concentrations. A recommended starting concentration range for cellular assays is up to 1 µM.
- **Tracer Preparation:** Prepare the NanoBRET™ Tracer working solution by diluting the tracer stock (e.g., Tracer K-5 or K-10) in Opti-MEM™. The optimal tracer concentration should be determined experimentally but is typically in the low nanomolar range. Promega provides recommended concentrations for each tracer and kinase pair.[\[10\]](#)
- **Tracer Addition:** Add the prepared 10X NanoBRET™ Tracer solution to the wells containing the transfected cells.
- **Compound Addition:** Immediately after adding the tracer, add the 10X serial dilutions of **Clk1-IN-1** to the appropriate wells. For control wells (0% inhibition), add vehicle (e.g., Opti-MEM™ with DMSO). For no-tracer control wells, add vehicle only.

- Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.[\[11\]](#)
- Detection Reagent Preparation: Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate with the Extracellular NanoLuc® Inhibitor in a buffer according to the manufacturer's protocol.
- Signal Measurement: After the incubation period, add the prepared detection reagent to all wells. Read the plate within 10-15 minutes on a BRET-capable luminometer, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission signals.

Data Presentation

The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission. This ratio is then converted to milliBRET units (mBU) by multiplying by 1000. The percentage of target engagement is determined by normalizing the data to the vehicle control (0% inhibition) and a high concentration of a known potent inhibitor or no tracer control (100% inhibition). The IC₅₀ value, representing the concentration of **Clk1-IN-1** that causes 50% inhibition of tracer binding, is calculated by fitting the dose-response data to a sigmoidal curve using a suitable software like GraphPad Prism.[\[11\]](#)

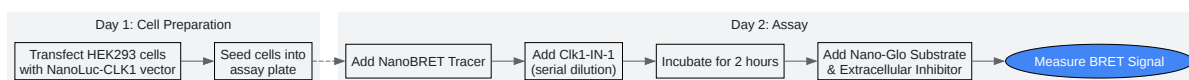
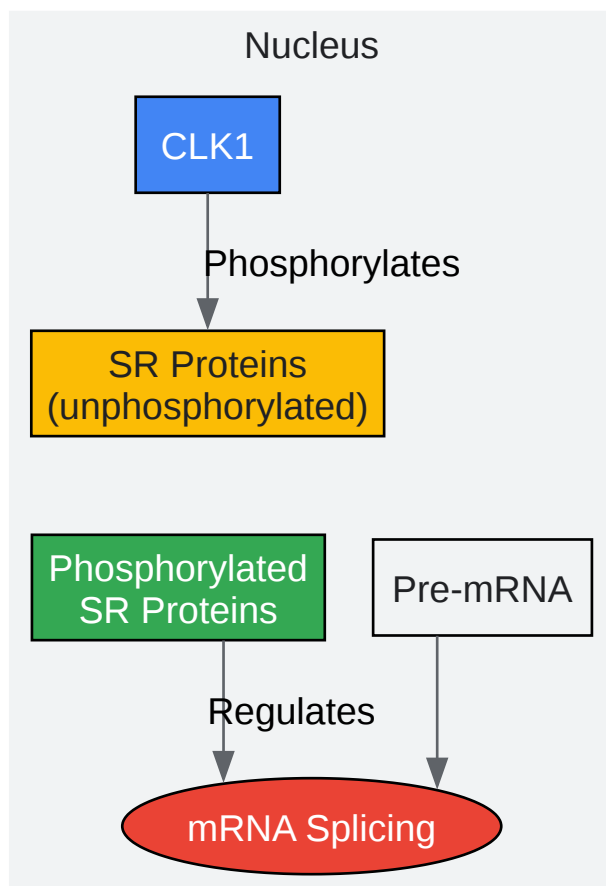
Table 1: Example Quantitative Data for **Clk1-IN-1** Target Engagement

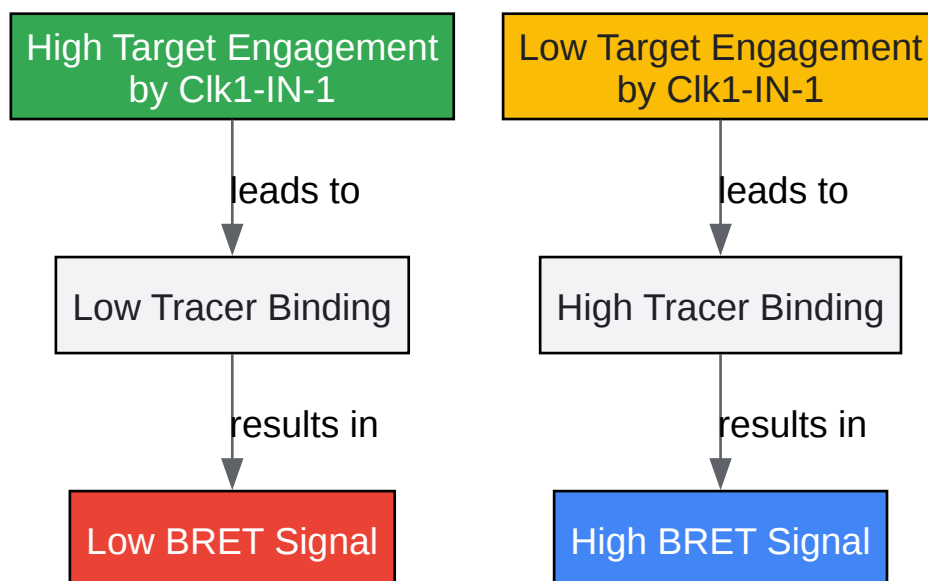
Parameter	Value
Cell Line	HEK293 [11]
Target	NanoLuc®-CLK1 [8]
Tracer	NanoBRET™ Tracer K-5 [11]
Tracer Concentration	Empirically Determined
Clk1-IN-1 IC ₅₀	To be determined experimentally
Reference Compound	CTx-0294885 (Example) [11]
Reference IC ₅₀	7.235e-009 M [11]

Note: The IC₅₀ value for **Clk1-IN-1** should be determined from the experimental dose-response curve.

Visualizations

Signaling Pathway of CLK1





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